molecular formula C24H29N3O3S2 B2446713 8-(2,4-dimethylbenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 894925-37-2

8-(2,4-dimethylbenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2446713
CAS No.: 894925-37-2
M. Wt: 471.63
InChI Key: HHCCFQDWGMCPTM-UHFFFAOYSA-N
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Description

8-(2,4-dimethylbenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a useful research compound. Its molecular formula is C24H29N3O3S2 and its molecular weight is 471.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Ritter Reaction Synthesis : This compound can be synthesized through the Ritter reaction, where specific phenols react with nitriles in concentrated sulfuric acid, leading to the formation of spirocyclic systems (Rozhkova et al., 2013).

  • Three-Component Condensation : It can also be created via three-component condensation of dimethylphenol with aldehydes and nitriles, demonstrating its versatility in synthetic chemistry (Rozhkova et al., 2012).

  • Organoiron Complex Synthesis : The compound is a key intermediate in the synthesis of organoiron complexes, underscoring its role in the development of novel organometallic compounds (Pearson, 1979).

Chemical Properties and Reactions

  • Diels-Alder Reactions : It has been shown to undergo Diels-Alder reactions with various dienes, indicating its potential as a versatile reagent in cycloaddition reactions (Back et al., 1999).

  • Azocine Synthesis : This compound plays a role in the synthesis of azocines, a class of nitrogen-containing heterocycles, showcasing its utility in heterocyclic chemistry (Elix et al., 1972).

  • Electrochemical Studies : Its reduction properties have been investigated both voltammetrically and using dissolving-metals, highlighting its importance in electrochemical research (Zhou et al., 2010).

Potential Applications

  • Antimicrobial Coatings : Research on N-halamine-coated cotton, which involves derivatives of this compound, indicates potential for antimicrobial and detoxification applications, particularly in healthcare settings (Ren et al., 2009).

Properties

IUPAC Name

8-(2,4-dimethylphenyl)sulfonyl-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S2/c1-5-31-23-22(19-7-9-20(30-4)10-8-19)25-24(26-23)12-14-27(15-13-24)32(28,29)21-11-6-17(2)16-18(21)3/h6-11,16H,5,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCCFQDWGMCPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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